Cas no 115006-86-5 (Cyclo(L-Leu-trans-4-hydroxy-L-Pro))

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 化学的及び物理的性質
名前と識別子
-
- Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
- Cyclo(L-leucyl-trans-4-hydroxy-L-proline)
- [ "" ]
- 3-Isobutyl-8-hydroxyhexahydropyrrolo [1,2-a] pyrazine-1,4-dione
- (3S,7R,8AS)-7-hydroxy-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- CHEMBL3740621
- FS-8671
- AKOS040763640
- (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 115006-86-5
- SCHEMBL13657921
- (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
- インチ: InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)
- InChIKey: YEHIUWVXPQQDMC-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1NC(=O)C2CC(O)CN2C1=O
計算された属性
- せいみつぶんしりょう: 226.13174244g/mol
- どういたいしつりょう: 226.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(14 g/l)(25ºC)、
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN96088-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | >=98% | 10mg |
$238 | 2023-09-19 | |
A2B Chem LLC | AE28397-5mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 95.0% | 5mg |
$635.00 | 2024-04-20 | |
A2B Chem LLC | AE28397-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | ≥98% | 10mg |
$808.00 | 2024-04-20 | |
ChemFaces | CFN96088-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | >=98% | 10mg |
$332 | 2021-07-22 | |
TargetMol Chemicals | TN6671-10 mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 98% | 10mg |
¥ 3,490 | 2023-07-11 | |
TargetMol Chemicals | TN6671-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 10mg |
¥ 3490 | 2024-07-20 |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
6. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Cyclo(L-Leu-trans-4-hydroxy-L-Pro)に関する追加情報
Introduction to Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and Its Significance in Modern Research
Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a synthetic dipeptide with the CAS number 115006-86-5, has garnered significant attention in the field of biochemical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclic structure and specific amino acid sequence, has been the subject of extensive studies exploring its role in various biological processes. The combination of L-Leucine and L-Proline residues, particularly the presence of a trans-4-hydroxy group, contributes to its distinct chemical and biological behavior, making it a valuable molecule for both academic research and pharmaceutical development.
The synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) involves sophisticated peptide coupling techniques that ensure the formation of a stable cyclic backbone. This process requires precise control over reaction conditions to maintain the integrity of the peptide bonds and the spatial orientation of the amino acids. The resulting cyclic dipeptide exhibits remarkable stability, which is a crucial factor in its suitability for various biochemical assays and potential drug formulations.
Recent studies have highlighted the potential of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in modulating enzyme activity and protein-protein interactions. Its unique structural features make it an effective tool for investigating the mechanisms of cellular signaling pathways. For instance, research has demonstrated that this dipeptide can interact with specific enzymes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent. The ability to target these pathways without significant off-target effects is a significant advantage in drug design.
In addition to its biological activities, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been explored for its role in tissue engineering and regenerative medicine. The cyclic structure of this dipeptide allows it to mimic natural extracellular matrix components, facilitating cell adhesion and proliferation. This property makes it a promising candidate for developing biomaterials that can enhance tissue repair and regeneration. Furthermore, its stability under physiological conditions ensures that it can be effectively incorporated into various biomedical applications without degradation.
The therapeutic potential of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has also been investigated in the context of neurodegenerative diseases. Preliminary studies suggest that this dipeptide can cross the blood-brain barrier and interact with neuroprotective pathways, potentially mitigating neuronal damage caused by oxidative stress and inflammation. These findings are particularly exciting given the increasing prevalence of neurodegenerative disorders worldwide. Further research is needed to fully elucidate its mechanisms of action and optimize its delivery systems for clinical applications.
From a chemical perspective, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) represents an excellent model for studying peptide conformational dynamics. The presence of both hydrophobic and hydrophilic residues in its structure allows it to adopt multiple conformations, which can be studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy. These studies provide valuable insights into how peptide structure influences biological function, contributing to our understanding of protein folding and misfolding diseases.
The synthetic methodologies developed for producing Cyclo(L-Leu-trans-4-hydroxy-L-Pro) have also advanced significantly, enabling the creation of modified versions with enhanced properties. For example, incorporating non-natural amino acids or fluorescent tags can improve its utility as a research tool or a diagnostic agent. These modifications open up new avenues for exploring its applications in fields such as drug discovery, biomarker identification, and cellular imaging.
In conclusion, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a multifaceted compound with significant implications for both basic science and applied research. Its unique structural features, combined with its biological activities, make it a valuable asset in understanding complex biological processes and developing novel therapeutic strategies. As research continues to uncover new insights into its mechanisms of action, this dipeptide is poised to play an increasingly important role in advancing our knowledge of biochemistry and medicine.
115006-86-5 (Cyclo(L-Leu-trans-4-hydroxy-L-Pro)) 関連製品
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)
- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)
- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)
- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)




